molecular formula C16H15NO4S2 B118635 2-(4-Isothiocyanatophenoxy)ethyl tosylate CAS No. 155863-33-5

2-(4-Isothiocyanatophenoxy)ethyl tosylate

Cat. No. B118635
M. Wt: 349.4 g/mol
InChI Key: LILJDLJORCAIDG-UHFFFAOYSA-N
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Description

“2-(4-Isothiocyanatophenoxy)ethyl tosylate” is a hetero-bifunctional linker that is specially used for the quaternisation of pyridyl-nitrogen in order to introduce an amine or thiol reactive group . It is also a synthetic building block for the preparation of fluorescent labels .


Molecular Structure Analysis

The empirical formula of “2-(4-Isothiocyanatophenoxy)ethyl tosylate” is C16H15NO4S2 . The molecular weight is 349.42 . The SMILES string representation is Cc1ccc (cc1)S (=O) (=O)OCCOc2ccc (cc2)N=C=S .


Physical And Chemical Properties Analysis

The compound has a melting point of 108-112 °C . It has a quality level of 100 and an assay of ≥98.0% (TLC) .

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Zhu, Lan, and Kwon (2003) introduced a phosphine-catalyzed [4 + 2] annulation process for the synthesis of highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method demonstrates the use of tosylate functionalities in facilitating complex organic syntheses, which could be relevant for derivatives like 2-(4-Isothiocyanatophenoxy)ethyl tosylate in synthesizing novel organic compounds with potential applications in drug discovery and materials science (Zhu, Lan, & Kwon, 2003).

Materials Science and Polymer Research

In the field of materials science, Wang, Cai, and Shen (2015) explored the thermoelectric properties of poly(3,4-ethylenedioxythiophene)–tosylate films. This research highlights the role of tosylate groups in tuning the electrical and thermal properties of conductive polymers, suggesting potential applications of 2-(4-Isothiocyanatophenoxy)ethyl tosylate in the development of advanced materials for electronics and thermoelectric devices (Wang, Cai, & Shen, 2015).

Polymerization and Macromolecular Engineering

Arráez, Xu, Van Steenberge, Jerca, Hoogenboom, and D’hooge (2019) conducted a systematic study on the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, initiated by methyl tosylate under microwave irradiation. Their findings contribute to a deeper understanding of the polymerization kinetics and offer insights into how tosylate initiators can be used to control the molecular properties of polymers, potentially applicable for derivatives like 2-(4-Isothiocyanatophenoxy)ethyl tosylate in creating well-defined polymeric materials (Arráez et al., 2019).

Electrochemical Applications

Kim and Brédas (2008) investigated the electronic evolution of poly(3,4-ethylenedioxythiophene) (PEDOT) in its doped state with tosylate, which is closely related to the structural features of 2-(4-Isothiocyanatophenoxy)ethyl tosylate. Their work provides valuable insights into the influence of doping on the electronic properties of conductive polymers, indicating potential applications in organic electronics and optoelectronics (Kim & Brédas, 2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm to the respiratory system . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-(4-isothiocyanatophenoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c1-13-2-8-16(9-3-13)23(18,19)21-11-10-20-15-6-4-14(5-7-15)17-12-22/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILJDLJORCAIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438732
Record name 2-(4-Isothiocyanatophenoxy)ethyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isothiocyanatophenoxy)ethyl tosylate

CAS RN

155863-33-5
Record name Ethanol, 2-(4-isothiocyanatophenoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isothiocyanatophenoxy)ethyl tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Isothiocyanatophenoxy)Ethyl Tosylate
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